4-chloro-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a chlorobenzamide moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde. The next step involves the introduction of the chlorobenzamide moiety through a nucleophilic substitution reaction. The final step is the attachment of the methylphenyl group via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alkanes.
Scientific Research Applications
4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can interact with specific binding sites, while the chlorobenzamide moiety can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-(1-METHYL-BUTYL)-BENZAMIDE
- 4-CHLORO-N-(1,3-DIMETHYL-BUTYL)-BENZAMIDE
- 4-CHLORO-N-(1-METHYL-HEXYL)-BENZAMIDE
Uniqueness
4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its combination of a benzodiazole ring and a chlorobenzamide moiety, which provides distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C24H22ClN3O |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-chloro-N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C24H22ClN3O/c1-16-7-3-4-8-19(16)15-28-22-10-6-5-9-21(22)27-23(28)17(2)26-24(29)18-11-13-20(25)14-12-18/h3-14,17H,15H2,1-2H3,(H,26,29) |
InChI Key |
OXUBEGGZCJDNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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